Fragment-Like Physicochemical Profile: MW, HBD/HBA, and logP Comparison to Structurally Adjacent Analogs
The target compound (CAS 2034593-81-0) occupies a distinct fragment-like physicochemical space relative to its closest commercially cataloged analogs sharing the pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl urea scaffold . It possesses a molecular weight of 293.36 g/mol, 1 hydrogen bond donor, 4 hydrogen bond acceptors, a calculated topological polar surface area of approximately 55–65 Ų, and an estimated logP of ~1.5, satisfying both Lipinski and fragment-level (Rule of Three) criteria . In contrast, 1-(naphthalen-1-ylmethyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea incorporates a bulky naphthalene substituent (estimated MW ~415 g/mol, higher logP), while 1-(3,4-dimethoxybenzyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea (CAS 2034248-82-1; MW 385.5 g/mol) carries two additional methoxy groups that alter hydrogen-bonding capacity and polarity . The 2-methoxyethyl side chain of the target provides intermediate polarity and flexibility distinct from halogenated phenyl analogs (e.g., 1-(2,6-difluorophenyl)- and 1-(4-chlorobenzyl)- variants), which introduce aryl halide motifs with differing electronic properties and potential metabolic liabilities . No quantitative bioactivity data are publicly available for any compound in this analog series to enable potency-based comparison.
| Evidence Dimension | Physicochemical property profile – molecular weight, hydrogen bond donors/acceptors, calculated logP |
|---|---|
| Target Compound Data | MW 293.36 g/mol; 1 HBD; 4 HBA; cLogP ~1.5; tPSA ~55–65 Ų |
| Comparator Or Baseline | 1-(3,4-dimethoxybenzyl) analog (CAS 2034248-82-1): MW 385.5 g/mol, cLogP ~2.5. 1-(naphthalen-1-ylmethyl) analog: est. MW ~415 g/mol, cLogP >3.5. 1-(4-chlorobenzyl) analog: halogenated, higher lipophilicity. |
| Quantified Difference | Target MW is 24% lower than 3,4-dimethoxybenzyl analog and ~30% lower than naphthylmethyl analog. cLogP difference of 1–2 log units vs. more lipophilic analogs. |
| Conditions | Calculated physicochemical properties based on molecular structure; no experimental logP or solubility data available. |
Why This Matters
For fragment-based screening or lead optimization programs, the target compound's lower MW and moderate lipophilicity offer superior fragment-likeness and synthetic tractability compared to heavier, more lipophilic analogs in the same scaffold family.
